molecular formula C25H26N2O5S B3667398 ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE

ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE

Cat. No.: B3667398
M. Wt: 466.6 g/mol
InChI Key: CFBLZPYILLUNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride to form N-(2,3-dimethylphenyl)benzenesulfonamide. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of sulfonamide and benzoate groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 4-[[2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-32-25(29)20-13-15-21(16-14-20)26-24(28)17-27(23-12-8-9-18(2)19(23)3)33(30,31)22-10-6-5-7-11-22/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBLZPYILLUNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.